REACTION_CXSMILES
|
P([O-])([O-])([O-])=[O:2].[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1.C(#N)C.[N+](C1C=CC(COC(C2N3[C@H](SC=2)C(C(OC(=O)C)[C:34]2C=[C:40]4[N:36]([CH2:37][C:38]([CH3:43])([CH3:42])[CH2:39]4)[N:35]=2)(Br)C3=O)=O)=CC=1)([O-])=O>[Zn].C(OCC)(=O)C>[CH2:10]([O:9][C:8]([C:7]1[CH:34]=[N:35][N:36]2[CH2:37][C:38]([CH3:43])([CH3:42])[CH2:39][C:40]=12)=[O:2])[CH3:6]
|
Name
|
|
Quantity
|
167 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
(5R)-6-[acetoxy-(5,5-dimethyl-4H-1,6a-diazapentalen-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C2=NN3CC(CC3=C2)(C)C)OC(C)=O)=O)C=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was vigorously stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled at 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The pad was washed with water (120 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with 0.5 mol/L phosphate buffer (pH 6.5, 2×50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous layers were cooled at 0° C.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 325 g
|
Type
|
WASH
|
Details
|
the column was eluted with water (480 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined active fractions were concentrated under high vacuum at 35° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C2N(N=C1)CC(C2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
AMOUNT: PH | ||
YIELD: PERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |